2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid
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Overview
Description
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid typically involves multiple steps:
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Formation of the Pyridine Ring: : The trifluoromethyl-pyridine moiety can be synthesized through a series of reactions starting from commercially available pyridine derivatives
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Amino Acid Backbone Construction: : The propionic acid backbone with the Boc-protected amino group can be synthesized through standard peptide synthesis techniques. This often involves the use of Boc anhydride to protect the amino group, followed by coupling reactions to introduce the propionic acid moiety.
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Coupling of the Two Fragments: : The final step involves coupling the pyridine ring with the amino acid backbone. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution Reactions: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid has several applications in scientific research:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system or inflammatory pathways.
Bioconjugation: The presence of the Boc-protected amino group allows for selective deprotection and subsequent conjugation to biomolecules, making it useful in the synthesis of peptide-based drugs or probes.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors or fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid depends on its specific application:
Pharmaceuticals: In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Bioconjugation: The deprotected amine can form covalent bonds with other biomolecules, facilitating the formation of bioconjugates for therapeutic or diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
2-tert-Butoxycarbonylamino-3-(6-chloropyridin-3-yl)-propionic acid: Similar structure but with a chloro substituent instead of a trifluoromethyl group.
Uniqueness
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCUHXUXISKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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